molecular formula C12H11F2IN2O2 B14860489 Tert-butyl 5,6-difluoro-3-iodo-1H-indazole-1-carboxylate

Tert-butyl 5,6-difluoro-3-iodo-1H-indazole-1-carboxylate

Cat. No.: B14860489
M. Wt: 380.13 g/mol
InChI Key: MWTLZOCZPCBQQX-UHFFFAOYSA-N
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Description

Tert-butyl 5,6-difluoro-3-iodo-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of tert-butyl, difluoro, and iodo substituents on the indazole ring, making it a unique and valuable molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5,6-difluoro-3-iodo-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.

    Introduction of Fluorine Atoms: The difluoro substituents can be introduced using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Carboxylation and Tert-butyl Protection: The carboxylate group can be introduced through carboxylation reactions, and the tert-butyl group can be added using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5,6-difluoro-3-iodo-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido-substituted indazole derivative, while a Suzuki-Miyaura coupling reaction could produce a biaryl compound.

Scientific Research Applications

Tert-butyl 5,6-difluoro-3-iodo-1H-indazole-1-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 5,6-difluoro-3-iodo-1H-indazole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, while the iodine atom can facilitate the formation of covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-iodo-1H-indazole-1-carboxylate
  • Tert-butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate
  • Tert-butyl 6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

Uniqueness

Tert-butyl 5,6-difluoro-3-iodo-1H-indazole-1-carboxylate is unique due to the combination of its substituents. The presence of both fluorine and iodine atoms on the indazole ring provides distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H11F2IN2O2

Molecular Weight

380.13 g/mol

IUPAC Name

tert-butyl 5,6-difluoro-3-iodoindazole-1-carboxylate

InChI

InChI=1S/C12H11F2IN2O2/c1-12(2,3)19-11(18)17-9-5-8(14)7(13)4-6(9)10(15)16-17/h4-5H,1-3H3

InChI Key

MWTLZOCZPCBQQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C(=N1)I)F)F

Origin of Product

United States

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